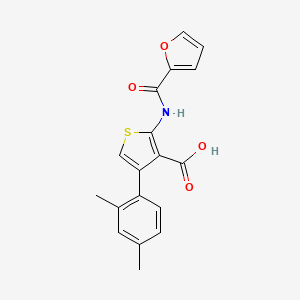![molecular formula C11H9N3O3 B7885349 3-[(3-Nitropyridin-2-yl)amino]phenol](/img/structure/B7885349.png)
3-[(3-Nitropyridin-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Nitropyridin-2-yl)amino]phenol is an organic compound with the molecular formula C11H9N3O3 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitropyridin-2-yl)amino]phenol typically involves the nitration of pyridine derivatives followed by amination and coupling reactions. One common method involves the reaction of 3-nitropyridine with aniline derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: SnCl2, iron powder
Substitution: Various electrophiles in the presence of catalysts like Pd/C
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols and pyridines
Scientific Research Applications
3-[(3-Nitropyridin-2-yl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenol group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Similar structure but lacks the phenol group.
3-Nitropyridine: Lacks the amino and phenol groups.
4-Amino-3-nitropyridine: Similar structure but with different substitution pattern.
Uniqueness
3-[(3-Nitropyridin-2-yl)amino]phenol is unique due to the presence of both the nitro group on the pyridine ring and the phenol group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-4-1-3-8(7-9)13-11-10(14(16)17)5-2-6-12-11/h1-7,15H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLBUQNINRPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

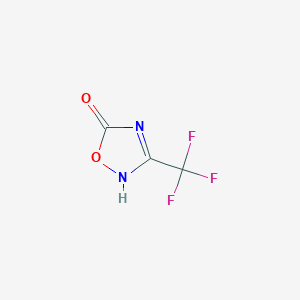
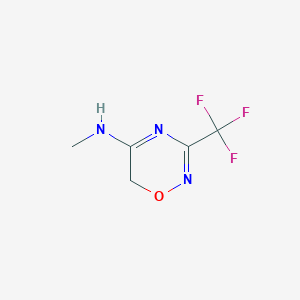
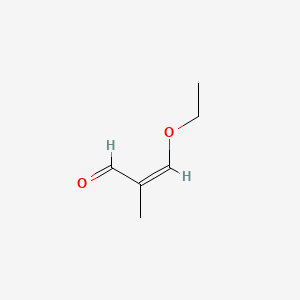
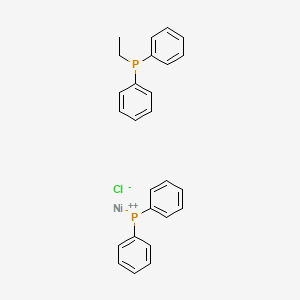
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)



![2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B7885348.png)
![6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B7885353.png)
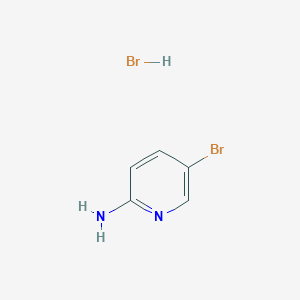
![Ethyl 2-[2-(2-bromoacetyl)phenoxy]acetate](/img/structure/B7885370.png)
